1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-7-oxa-4-azaspiro[25]octane hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of both fluorine and oxygen atoms within its molecular framework, which imparts distinct chemical properties
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-7-oxa-4-azaspiro[25]octane hydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the desired chemical properties.
Analyse Chemischer Reaktionen
1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride involves its interaction with molecular targets through its fluorine and oxygen atoms. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds such as:
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: Similar structure but lacks the oxygen atom, which may affect its chemical properties and reactivity.
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride: Another similar compound with variations in the ring structure, leading to different chemical behaviors.
4-oxa-7-azaspiro[2.5]octane hydrochloride: Contains an oxygen atom but lacks fluorine, resulting in different applications and reactivity.
The uniqueness of this compound lies in its combination of fluorine and oxygen atoms within a spirocyclic framework, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2913268-53-6 |
---|---|
Molekularformel |
C6H10ClF2NO |
Molekulargewicht |
185.60 g/mol |
IUPAC-Name |
2,2-difluoro-7-oxa-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)3-5(6)4-10-2-1-9-5;/h9H,1-4H2;1H |
InChI-Schlüssel |
ZENDXKQZJNEMTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2(N1)CC2(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.